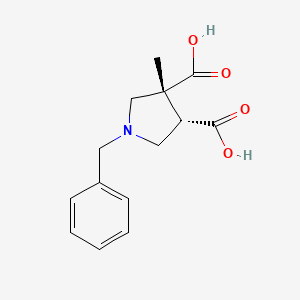

(3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid

Übersicht

Beschreibung

(3R,4S)-1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid is a chiral compound with significant interest in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a benzyl group, a methyl group, and two carboxylic acid groups. The stereochemistry of the compound is defined by the (3R,4S) configuration, which influences its chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester or diketone precursor.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

Methylation: The methyl group is introduced through an alkylation reaction using a methylating agent such as methyl iodide.

Carboxylation: The carboxylic acid groups are introduced through carboxylation reactions, often involving the use of carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carboxylic acid groups, converting them to primary alcohols or aldehydes.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid groups can react with alcohols to form esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Benzyl halides and nucleophiles like amines or thiols.

Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Primary alcohols, aldehydes.

Substitution: Various substituted pyrrolidine derivatives.

Esterification: Ester derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of (3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid is in medicinal chemistry. The compound has been explored for its potential as a precursor in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to derivatives with enhanced pharmacological properties.

Case Studies

- Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

- Anticancer Activity : Some studies have reported that certain analogs of this compound show promise in inhibiting cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways related to cell growth and apoptosis .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various reactions that can yield complex molecules used in pharmaceuticals and agrochemicals.

Synthetic Applications

- Chiral Building Blocks : The chirality of this compound makes it an excellent chiral building block for synthesizing enantiomerically pure compounds.

- Functional Group Transformations : The presence of carboxylic acid groups enables transformations such as esterification and amidation, facilitating the creation of diverse chemical entities .

Research Tool in Proteomics

In proteomics research, this compound has been utilized as a specialty product for studying protein interactions and modifications.

Applications in Proteomics

- Protein Labeling : The compound can be used to label proteins for tracking interactions within biological systems.

- Inhibitors of Enzymatic Activity : It has been investigated as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme functions and regulatory mechanisms .

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Precursor for bioactive compounds | Development of neuroprotective and anticancer agents |

| Organic Synthesis | Chiral building block; functional group transformations | Creation of enantiomerically pure compounds |

| Proteomics Research | Protein labeling; enzyme inhibitors | Understanding protein interactions and functions |

Wirkmechanismus

The mechanism of action of (3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

- (3R,4S)-1-Benzyl-3-methylpyrrolidine-2,4-dicarboxylic acid

- (3R,4S)-1-Benzyl-3-ethylpyrrolidine-3,4-dicarboxylic acid

- (3R,4S)-1-Benzyl-3-methylpyrrolidine-3,5-dicarboxylic acid

Comparison:

- Uniqueness: The specific (3R,4S) configuration and the presence of both benzyl and methyl groups confer unique chemical and biological properties to (3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid. This configuration influences its reactivity and interaction with molecular targets, distinguishing it from similar compounds.

- Chemical Behavior: Differences in the position and nature of substituents (e.g., ethyl vs. methyl, 2,4- vs. 3,4-dicarboxylic acid) result in variations in chemical reactivity and stability.

- Biological Activity: The stereochemistry and functional groups affect the compound’s biological activity, including its potential therapeutic applications and interactions with biological molecules.

Biologische Aktivität

(3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid is a chiral compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological systems, making it a subject of interest in drug discovery and development.

- Molecular Formula : C₁₄H₁₇NO₄

- CAS Number : 1217673-08-9

- Molecular Weight : 263.3 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticoagulant Activity : Studies have shown that derivatives of pyrrolidine compounds can act as factor Xa inhibitors, suggesting potential in anticoagulation therapy .

- Antimicrobial Properties : There is evidence that similar pyrrolidine derivatives possess antimicrobial activity, indicating potential applications in treating infections .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in various inflammatory conditions .

Anticoagulant Activity

Recent studies have focused on the design of aminopyrrolidine derivatives as factor Xa inhibitors. These compounds demonstrate significant anticoagulant effects, which are crucial for preventing thromboembolic disorders. The structure of this compound allows for effective binding to the active site of factor Xa, inhibiting its function and thereby affecting the coagulation cascade.

Antimicrobial and Anti-inflammatory Properties

Research into related compounds has shown that they can inhibit bacterial growth and modulate inflammatory responses. For instance:

- Case Study : A study on 2,5-disubstituted pyrrolidines highlighted their effectiveness against various bacterial strains and their ability to reduce inflammation markers in vitro .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticoagulant | Inhibits factor Xa | |

| Antimicrobial | Effective against bacterial strains | |

| Anti-inflammatory | Reduces inflammation markers |

Safety and Handling

As indicated in safety data sheets, this compound is classified as an irritant. Proper handling protocols should be followed to minimize exposure risks:

Analyse Chemischer Reaktionen

Key Reaction Pathways

Mechanistic Insights

-

The methyl group at the 3-position sterically influences reaction selectivity. For example, catalytic hydrogenation proceeds with high stereochemical fidelity due to restricted rotation around the pyrrolidine ring .

-

Carboxylic acid groups participate in acid-base reactions, forming salts or undergoing esterification under standard conditions (e.g., methanol/H⁺) .

Thermal and pH-Dependent Behavior

Key NMR Spectral Data (Analog: (3R,4S)-4-Ethylpyrrolidine-3-carboxylic Acid)

| Signal (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 0.98 | m | CH₃ (ethyl group) |

| 2.34–2.88 | m | Pyrrolidine CH₂/CH |

| 3.36–3.48 | m | N-CH₂-Benzyl |

Synthetic Yield and Purity

Comparative Reactivity

| Feature | (3R,4S)-1-Benzyl-3-Methyl Analogue | (3R,4S)-4-Ethyl Analog |

|---|---|---|

| Steric Hindrance | Higher (due to methyl group) | Moderate |

| Hydrogenation Rate | Slower | Faster |

| Acid Stability | Comparable | Comparable |

Critical Analysis

Eigenschaften

IUPAC Name |

(3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(13(18)19)9-15(8-11(14)12(16)17)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H,18,19)/t11-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJXGCZDMHNSGH-FZMZJTMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CN(C[C@H]1C(=O)O)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.